kaempferol 3-O-alpha-L-arabinopyranosyl-7-O-alpha-L-rhamnopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

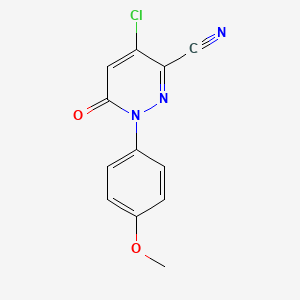

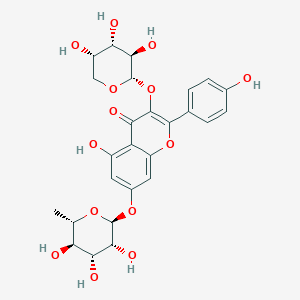

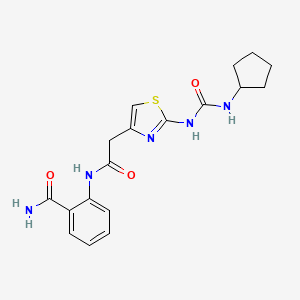

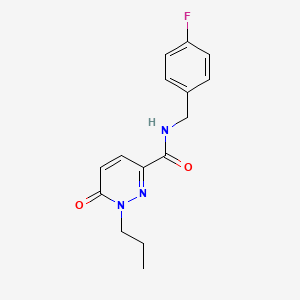

Kaempferol 3-O-alpha-L-arabinopyranosyl-7-O-alpha-L-rhamnopyranoside is a flavonol glycoside metabolite found in plants, including Machilus philippinensis and Datura suaveolens (Solanaceae) . It has a molecular formula of C26H28O14 . It shows moderate inhibitory activity against α-glucosidase type IV from Bacillus stearothermophilus .

Molecular Structure Analysis

The molecular structure of this compound consists of a kaempferol core attached to sugar moieties . The average mass of the molecule is 564.492 Da and the monoisotopic mass is 564.147888 Da .科学的研究の応用

Identification and Isolation in Plants

- Kaempferol 3-O-alpha-L-arabinopyranosyl-7-O-alpha-L-rhamnopyranoside has been identified in various plants, such as Arabidopsis thaliana, Farsetia aegyptia, and Fagonia taeckholmiana. These studies mainly focus on the isolation and structural characterization of this compound using methods like spectroscopic analysis and chromatography (Veit & Pauli, 1999), (Marzouk et al., 2009), (Ibrahim et al., 2008).

Biological and Pharmacological Activities

- Research has demonstrated the potential anti-inflammatory effects of kaempferol glycosides, including the studied compound, in their ability to inhibit inflammatory mediators in cell models, such as macrophages (Fang, Rao, & Tzeng, 2005).

- Additionally, some studies have explored the cytotoxic activities of this compound against cancer cell lines, suggesting its potential in cancer research (Ibrahim et al., 2008).

Role in Plant Biochemistry

- The compound has been studied in the context of its role in plant biochemistry, particularly in relation to flavonoid synthesis and accumulation in seeds of Arabidopsis thaliana (Kerhoas et al., 2006).

Other Applications

- Additional studies have identified the compound in various other plants and contexts, suggesting a broad interest in its natural occurrence and potential applications in fields like natural product chemistry and plant biology. These studies have been conducted on plants like Cassia hirsuta, Platanus orientalis, and Sophora japonica (Rao et al., 1999), (Mitrokotsa et al., 1993), (Wang, Lou, Wang, & Tang, 2003).

作用機序

Kaempferol 3-O-alpha-L-arabinopyranosyl-7-O-alpha-L-rhamnopyranoside has been found to exhibit hepatoprotective effects. It reduces mortality, protects liver structure, inhibits serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) activity, and decreases the production of malondialdehyde (MDA), reactive oxygen species (ROS), and inflammatory cytokines . It also inhibits the apoptosis of hepatocytes and reduces the expression of TLR4 and NF-κB signaling pathway-related proteins .

将来の方向性

Future research could focus on further elucidating the mechanisms of action of kaempferol 3-O-alpha-L-arabinopyranosyl-7-O-alpha-L-rhamnopyranoside, particularly its anti-inflammatory and anti-apoptotic effects . Additionally, more studies could be done to explore its potential therapeutic applications, such as its use in treating liver diseases .

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c1-9-17(30)20(33)22(35)26(37-9)38-12-6-13(28)16-15(7-12)39-23(10-2-4-11(27)5-3-10)24(19(16)32)40-25-21(34)18(31)14(29)8-36-25/h2-7,9,14,17-18,20-22,25-31,33-35H,8H2,1H3/t9-,14-,17-,18-,20+,21+,22+,25-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBVFTJNUYZVQL-CLFUFSEMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2736191.png)

![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2736193.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2736203.png)

![8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2736204.png)